molecular formula C8H8ClNO2 B8531516 5-Chloro-6-ethyl-nicotinic acid

5-Chloro-6-ethyl-nicotinic acid

Cat. No.: B8531516
M. Wt: 185.61 g/mol
InChI Key: UHTUUXLCGCKQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-ethyl-nicotinic acid is a substituted pyridine derivative with a chlorine atom at position 5 and an ethyl group at position 6 of the nicotinic acid backbone. This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility, which allows for modifications influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-6-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

UHTUUXLCGCKQSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Positional Chlorine Isomers ():

  • 5-Chloronicotinic acid (CAS 22620-27-5): Lacks the ethyl group at position 4. The chlorine at position 5 enhances electrophilicity, making it reactive in coupling reactions.

Substituent Variations :

  • 5-Chloro-6-methoxynicotinic acid (): Replaces ethyl with a methoxy group. The methoxy group increases electron density on the ring, altering reactivity in nucleophilic substitutions.
  • 5-Chloro-2-hydroxy-6-methylnicotinic acid (): Hydroxyl and methyl groups at positions 2 and 6 enhance hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to the ethyl analog.

Halogenated Derivatives :

  • 5-Bromo-6-chloronicotinic acid (): Bromine at position 5 increases molecular weight (292.41 g/mol vs. ~185.6 g/mol for 5-Chloro-6-ethyl) and may enhance halogen-bonding interactions in biological targets.

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility (Predicted) LogP (Est.)
5-Chloro-6-ethyl-nicotinic acid C₈H₈ClNO₂ Cl (C5), Ethyl (C6) Low in water ~1.8
5-Chloro-6-methoxynicotinic acid C₇H₆ClNO₃ Cl (C5), OMe (C6) Moderate (polar) ~1.2
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ Br (C5), Cl (C6) Very low ~2.5
6-Chloronicotinic acid C₆H₄ClNO₂ Cl (C6) Moderate ~0.9

Key Observations :

  • Ethyl and bromine substituents increase hydrophobicity (higher LogP), favoring membrane permeability but reducing aqueous solubility.
  • Methoxy and hydroxyl groups improve solubility due to polar interactions .

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